molecular formula C20H29BrN2O5 B13655691 (S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate

(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate

Cat. No.: B13655691
M. Wt: 457.4 g/mol
InChI Key: REQTUEOHECNHGE-INIZCTEOSA-N
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Description

Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a ketone group, and two carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ketone Formation: The ketone group is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Carbamate Formation: The carbamate groups are formed by reacting the intermediate compound with tert-butyl chloroformate and benzylamine under basic conditions.

Industrial Production Methods

Industrial production of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and cyanides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)(S)-dicarbamate
  • Benzyl tert-butyl (7-fluoro-6-oxoheptane-1,5-diyl)(S)-dicarbamate
  • Benzyl tert-butyl (7-iodo-6-oxoheptane-1,5-diyl)(S)-dicarbamate

Uniqueness

Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C20H29BrN2O5

Molecular Weight

457.4 g/mol

IUPAC Name

benzyl N-[(3S)-1-bromo-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]carbamate

InChI

InChI=1S/C20H29BrN2O5/c1-20(2,3)28-18(25)22-12-8-7-11-16(17(24)13-21)23-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,22,25)(H,23,26)/t16-/m0/s1

InChI Key

REQTUEOHECNHGE-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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